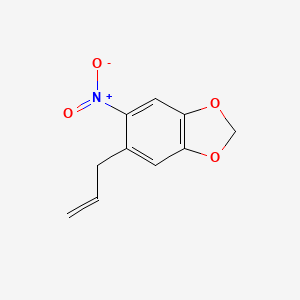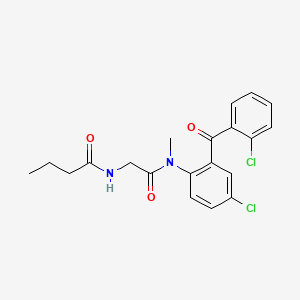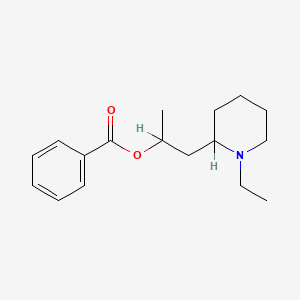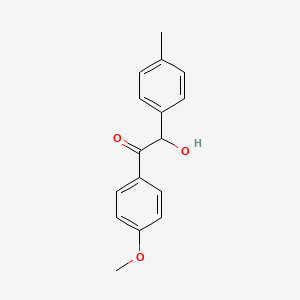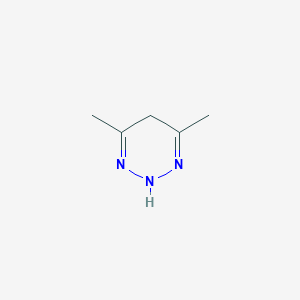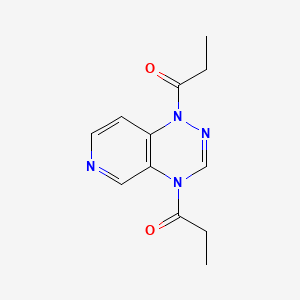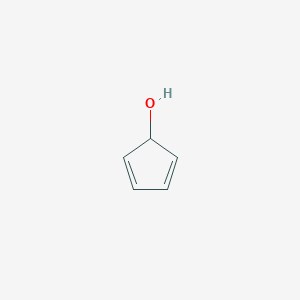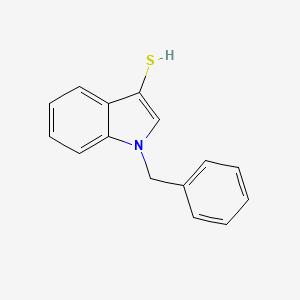
1-Benzyl-1H-indole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-1H-indole-3-thiol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of a benzyl group attached to the nitrogen atom of the indole ring and a thiol group at the third position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-indole-3-thiol can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazines react with ketones under acidic conditions to form indoles .
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step processes that ensure high yield and purity. The Fischer indole synthesis is widely used due to its efficiency and scalability . Additionally, modern methods may employ palladium-catalyzed reactions to introduce various substituents on the indole ring .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-1H-indole-3-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding indoline derivative.
Substitution: Electrophilic substitution reactions can occur at the benzyl group or the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Applications De Recherche Scientifique
1-Benzyl-1H-indole-3-thiol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-1H-indole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The indole ring can interact with biological receptors, influencing signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparaison Avec Des Composés Similaires
- 1-Benzyl-1H-indole-3-carbaldehyde
- 1-Benzyl-1H-indole-3-acetic acid
- 1-Benzyl-1H-indole-3-methanol
Comparison: 1-Benzyl-1H-indole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different oxidation states and form unique covalent bonds with biological molecules .
Propriétés
Numéro CAS |
80167-65-3 |
|---|---|
Formule moléculaire |
C15H13NS |
Poids moléculaire |
239.3 g/mol |
Nom IUPAC |
1-benzylindole-3-thiol |
InChI |
InChI=1S/C15H13NS/c17-15-11-16(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-9,11,17H,10H2 |
Clé InChI |
PBUONYSUTAZMDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)
![N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14434306.png)
